molecular formula C18H24N4O3 B2867301 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide CAS No. 942006-32-8

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide

Cat. No.: B2867301
CAS No.: 942006-32-8
M. Wt: 344.415
InChI Key: MOSHOBCGQWYOGX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The molecular formula is C13H19ClN6O3S . The structure includes a triazaspiro[4.5]decan ring, which is a type of spirocyclic compound where a nitrogen atom forms part of the junction between the two rings .

Scientific Research Applications

Receptor Agonist Research

Compounds related to 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide have been studied for their potential as receptor agonists. For example, derivatives of 1,3,8-triazaspiro[4.5]decan-4-one exhibit high affinity for the human ORL1 receptor and behave as full agonists in biochemical assays, suggesting potential applications in receptor-targeted therapies (Röver et al., 2000).

Antiviral Research

Spirothiazolidinone derivatives, structurally similar to the chemical , have been synthesized and evaluated for their antiviral activity. Some of these compounds demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating their potential in antiviral drug development (Apaydın et al., 2020).

Anticancer and Antidiabetic Applications

Research into spirothiazolidines analogs, which share structural elements with the compound , has revealed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds in this class have shown promising results as alpha-amylase and alpha-glucosidase inhibitors, indicating potential applications in antidiabetic therapies (Flefel et al., 2019).

Pharmaceutical Chemistry and Synthesis

The compound and its related structures have been the subject of synthetic chemistry research, exploring novel methods for creating complex spiro compounds. These studies contribute to the broader field of pharmaceutical chemistry by developing new synthetic pathways and methodologies (Kuroyan et al., 1995).

Receptor-Based Mechanism Studies

Research into compounds structurally related to this compound includes studies on their receptor-based mechanisms of action. These studies are crucial for understanding how such compounds interact with biological systems, potentially leading to new drug discoveries (Watson et al., 2005).

Properties

IUPAC Name

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-21-16(24)18(20-17(21)25)8-11-22(12-9-18)13-15(23)19-10-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSHOBCGQWYOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NCCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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